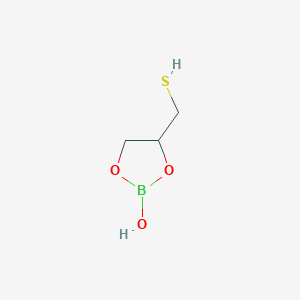
4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol is an organosulfur compound that features a boron-containing heterocyclic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol typically involves the reaction of a boronic acid derivative with a thiol compound. One common method is the reaction of 4-chloromethyl-1,3,2-dioxaborolane with a thiol in the presence of a base, such as sodium hydroxide, under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfonyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ammonium paramolybdate.
Substitution: Typical reagents include thiols and bases such as sodium hydroxide.
Major Products
Wissenschaftliche Forschungsanwendungen
4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol involves its ability to interact with various molecular targets through its sulfanylmethyl and boron-containing groups. These interactions can lead to the formation of stable complexes with metals, which are useful in catalysis and other chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-(Sulfanylmethyl)-1,3,2-dioxaborolan-2-ol is unique due to its boron-containing heterocyclic ring, which imparts distinct chemical properties compared to other sulfanylmethyl compounds. This uniqueness makes it valuable in specific applications, such as in the development of boron-based drugs and materials .
Eigenschaften
CAS-Nummer |
66062-24-6 |
|---|---|
Molekularformel |
C3H7BO3S |
Molekulargewicht |
133.97 g/mol |
IUPAC-Name |
(2-hydroxy-1,3,2-dioxaborolan-4-yl)methanethiol |
InChI |
InChI=1S/C3H7BO3S/c5-4-6-1-3(2-8)7-4/h3,5,8H,1-2H2 |
InChI-Schlüssel |
FEYQLQSMXDJOBV-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(O1)CS)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14471734.png)

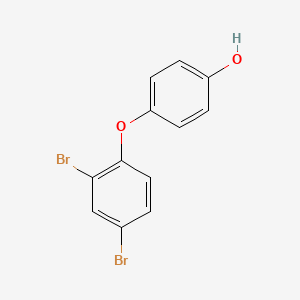
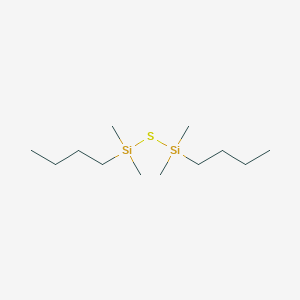

![hydrogen sulfate;5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium](/img/structure/B14471759.png)
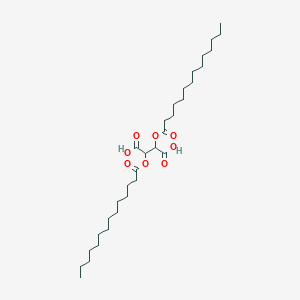


![[1-(Butylsulfanyl)but-3-EN-1-YL]benzene](/img/structure/B14471786.png)
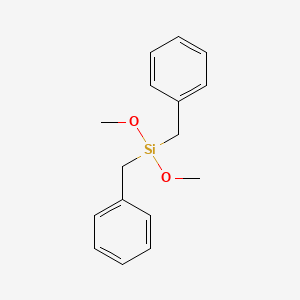

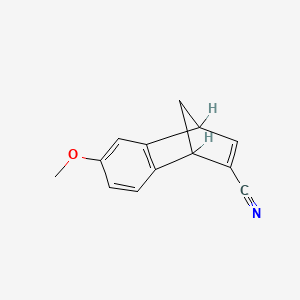
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471803.png)
